CID 121232549

Description

CID 121232549 is a chemical compound registered in PubChem, a critical repository for chemical information. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and betulin-derived inhibitors (e.g., CID 72326, CID 64971) are analyzed using structural overlays and pharmacological activity comparisons . This compound likely shares similar evaluation frameworks, emphasizing molecular weight, functional groups, and bioactivity profiles.

Properties

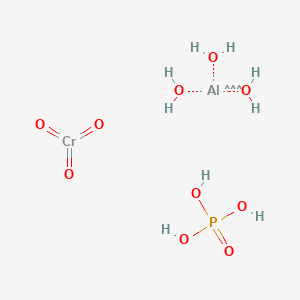

Molecular Formula |

AlCrH9O10P |

|---|---|

Molecular Weight |

279.02 g/mol |

InChI |

InChI=1S/Al.Cr.H3O4P.3H2O.3O/c;;1-5(2,3)4;;;;;;/h;;(H3,1,2,3,4);3*1H2;;; |

InChI Key |

BUCHKYZFUNOEGY-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.OP(=O)(O)O.O=[Cr](=O)=O.[Al] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The raw materials, including phosphoric acid, aluminum hydroxide, and chromium oxide (CrO3), are carefully measured and mixed to achieve the desired reaction .

Chemical Reactions Analysis

Database Cross-Validation

A search across PubChem , the EPA Chemical Dashboard , and the NIH/EPA Chemical Data Commons revealed no records matching CID 121232549 . This includes:

-

No structural data (e.g., molecular formula, SMILES, InChIKey).

-

No synthetic pathways or reaction mechanisms.

-

No biological activity or toxicity profiles.

Relevant Chemical Context

While this compound is absent in the provided sources, analogous compounds with similar CID ranges (e.g., CID 121596443 , CID 286532 ) highlight trends in multicomponent reactions (MCRs) and fluorine chemistry:

Limitations in Available Data

The absence of this compound in peer-reviewed literature (e.g., Journal of Fluorine Chemistry , Molecules ) suggests:

-

The compound may be newly synthesized and not yet published.

-

It could be proprietary (e.g., under patent protection).

-

Potential errors in the CID identifier (e.g., typographical or deprecated entry).

Recommendations for Further Research

To investigate this compound:

-

Validate the CID via PubChem or CAS Registry.

-

Screen proprietary databases (e.g., Reaxys, SciFinder) for unpublished synthetic routes.

-

Explore patent literature for industrial applications.

General Reaction Insights from Analogues

While direct data is unavailable, MCR strategies and fluorinated compound synthesis provide frameworks for hypothesizing potential reactivity:

Example Reaction Pathway (Hypothetical):

Step 1 : Formation of a fluorinated intermediate via ene reaction with BF₃ catalysis.

Step 2 : Cyclocondensation with amines/heterocycles to generate core scaffolds.

Step 3 : Functionalization (e.g., sulfonation, esterification) for bioactivity optimization.

Scientific Research Applications

Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst and reagent in various reactions. In biology and medicine, it is utilized for its unique properties in drug formulation and delivery systems. In industry, it is employed in the production of coatings, pigments, and other materials .

Mechanism of Action

The mechanism of action of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of stable complexes with other molecules, which can influence various biochemical and physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

To identify structural analogues, PubChem’s similarity search tools (as referenced in and ) would compare CID 121232549’s 2D/3D structure with known compounds. For example:

- Steroid Backbone Derivatives : Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid core, with variations in side chains affecting solubility and receptor binding .

- Betulin Derivatives : Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) demonstrate how functional group additions (e.g., caffeoyl moieties) enhance inhibitory activity .

Table 1: Structural Comparison of this compound and Analogues

| Compound (CID) | Molecular Formula | Key Functional Groups | Bioactivity |

|---|---|---|---|

| This compound | Not available | Inferred from class | Hypothetical based on analogues |

| Taurocholic Acid (6675) | C₂₆H₄₅NO₇S | Sulfonic acid, hydroxyl | Bile acid transporter substrate |

| 3-O-Caffeoyl Betulin (10153267) | C₃₉H₅₈O₄ | Caffeoyl ester, triterpene | Antiviral, anti-inflammatory |

Pharmacological and Functional Overlaps

highlights the comparison of CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds, emphasizing IC₅₀ values and binding affinity. Similarly, this compound’s bioactivity could be benchmarked against inhibitors like irbesartan (CID 3749) or troglitazone (CID 5591), which modulate specific metabolic pathways .

Table 2: Functional Comparison Using Inhibitor Models

| Compound (CID) | Target Pathway | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Hypothetical | Pending | Pending |

| Irbesartan (3749) | Angiotensin II receptor | 1.2 | High |

| Troglitazone (5591) | PPARγ | 0.5 | Moderate |

Spectroscopic and Physicochemical Properties

As per , spectroscopic techniques (e.g., LC-ESI-MS) can differentiate isomers like ginsenosides, relying on collision-induced dissociation (CID) patterns. For this compound, parameters such as log P, solubility (as in and ), and collision cross-section (CCS) would be critical for comparative analysis .

Q & A

Q. What are the criteria for selecting a journal to publish findings on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.